(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include 6-chloro-4-phenylquinazoline and aniline derivatives. The reaction conditions may involve:
Condensation reactions: Combining the quinazoline derivative with aniline under acidic or basic conditions.
Amidation reactions: Forming the methanone linkage using reagents like carbodiimides or acyl chlorides.
Cyclization reactions: Creating the pyrrolidine ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For large-scale production with consistent quality.
Purification techniques: Including crystallization, chromatography, and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Major Products Formed
Oxidation products: Quinazoline N-oxides.
Reduction products: Reduced quinazoline derivatives.
Substitution products: Various substituted quinazoline derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
Catalysis: Quinazoline derivatives are studied as catalysts in organic reactions.
Material science: Used in the development of novel materials with specific properties.
Biology
Enzyme inhibitors: Potential inhibitors of enzymes like tyrosine kinases.
Antimicrobial agents: Studied for their antibacterial and antifungal properties.
Medicine
Anticancer agents: Investigated for their potential to inhibit cancer cell growth.
Anti-inflammatory agents: Potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the synthesis of various drugs.
Agrochemicals: Potential use in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone involves:
Molecular targets: Binding to specific proteins or enzymes, such as tyrosine kinases.
Pathways involved: Inhibition of signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as a tyrosine kinase inhibitor.
Erlotinib: Similar in structure and function, used in cancer therapy.
Uniqueness
Structural uniqueness: The presence of the pyrrolidine ring and specific substitutions on the quinazoline core.
Biological activity: Unique binding affinities and inhibitory effects on specific molecular targets.
This general structure should provide a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O/c26-19-10-13-22-21(16-19)23(17-6-2-1-3-7-17)29-25(28-22)27-20-11-8-18(9-12-20)24(31)30-14-4-5-15-30/h1-3,6-13,16H,4-5,14-15H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGRVCAHFWIOIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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